molecular formula C13H11F2NO B1467649 [5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol CAS No. 1353506-02-1

[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol

Cat. No.: B1467649
CAS No.: 1353506-02-1
M. Wt: 235.23 g/mol
InChI Key: RHXBNSFPSHCQLW-UHFFFAOYSA-N
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Description

[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol is a chemical compound that features a pyridine ring substituted with a difluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol typically involves the reaction of 3,5-difluorobenzaldehyde with 6-methyl-2-pyridinemethanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzyl alcohol
  • 6-Methyl-2-pyridinemethanol
  • 3,5-Difluorophenylmethanol

Uniqueness

[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol is unique due to the combination of its difluorophenyl and pyridine moieties, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[5-(3,5-difluorophenyl)-6-methylpyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-13(3-2-12(7-17)16-8)9-4-10(14)6-11(15)5-9/h2-6,17H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXBNSFPSHCQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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